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molecular formula C19H26ClNO5 B8450748 (+-)-2,4-Diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran hydrochloride CAS No. 87154-49-2

(+-)-2,4-Diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran hydrochloride

Cat. No. B8450748
M. Wt: 383.9 g/mol
InChI Key: PMNVZOLFGAIFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04485111

Procedure details

8.9 g of (±)-2,4-diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran in solution in CHCl3 are charged in a reactor cooled externally with an ice bath, then a stream of gaseous HCl is bubbled up to saturation. After evaporation of CHCl3 under reduced pressure, a precipitate is obtained which is taken up in CHCl3, triturated drained and dried. 9.2 g of the expected product are obtained, m.p.=214°-216° C.
Name
(±)-2,4-diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH:15]([OH:22])[CH2:16][NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[C:9]([C:23](=[O:25])[CH3:24])[C:7]=2[CH:8]=1)(=[O:3])[CH3:2].C(Cl)(Cl)[Cl:27]>>[CH3:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH:15]([OH:22])[CH2:16][NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[C:9]([C:23]([CH3:24])=[O:25])[C:7]=2[CH:8]=1)=[O:3].[ClH:27] |f:2.3|

Inputs

Step One
Name
(±)-2,4-diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran
Quantity
8.9 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C(=C(C=C2)OCC(CNC(C)(C)C)O)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled externally with an ice bath
CUSTOM
Type
CUSTOM
Details
a stream of gaseous HCl is bubbled up to saturation
CUSTOM
Type
CUSTOM
Details
After evaporation of CHCl3 under reduced pressure
CUSTOM
Type
CUSTOM
Details
a precipitate is obtained which
CUSTOM
Type
CUSTOM
Details
triturated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC2=C(O1)C=CC(=C2C(=O)C)OCC(CNC(C)(C)C)O.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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